molecular formula C11H15ClFN B1448392 3-(3-Fluorobenzyl)pyrrolidine hydrochloride CAS No. 1203682-96-5

3-(3-Fluorobenzyl)pyrrolidine hydrochloride

Cat. No.: B1448392
CAS No.: 1203682-96-5
M. Wt: 215.69 g/mol
InChI Key: VFMOWYWEDALCKA-UHFFFAOYSA-N
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Description

3-(3-Fluorobenzyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H15ClFN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a fluorobenzyl group attached to the nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 3-(3-Fluorobenzyl)pyrrolidine hydrochloride typically involves the reaction of 3-fluorobenzyl chloride with pyrrolidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include solvents such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

3-(3-Fluorobenzyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(3-Fluorobenzyl)pyrrolidine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Fluorobenzyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

3-(3-Fluorobenzyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:

    3-(4-Fluorobenzyl)pyrrolidine hydrochloride: Similar structure but with the fluorine atom in the para position.

    3-(3-Chlorobenzyl)pyrrolidine hydrochloride: Similar structure but with a chlorine atom instead of fluorine.

    3-(3-Methylbenzyl)pyrrolidine hydrochloride: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Biological Activity

3-(3-Fluorobenzyl)pyrrolidine hydrochloride is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on current research findings.

  • Molecular Formula : C11H15ClFN
  • CAS Number : 1203682-96-5
  • Structure : The compound features a pyrrolidine ring substituted with a 3-fluorobenzyl group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorobenzyl moiety enhances binding affinity, influencing several biochemical pathways:

  • Receptor Interaction : The compound has shown potential as a ligand for various receptors, including those involved in neurotransmission.
  • Enzyme Inhibition : It may inhibit specific enzymes linked to disease pathways, although detailed mechanisms are still under investigation.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Neuropharmacological Effects : The compound has been studied for its effects on neurotransmitter systems, particularly serotonin and dopamine pathways. It shows promise in modulating mood and cognitive functions.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, making it a candidate for further exploration in treating infections.

Table 1: Summary of Biological Activities

Activity TypeObservations
NeuropharmacologicalModulates serotonin and dopamine systems
AntimicrobialPotential antibacterial and antifungal effects
Enzyme InhibitionMay inhibit specific enzymes related to diseases

Case Studies

  • Neuropharmacological Study : A study investigated the effects of this compound on animal models exhibiting anxiety-like behaviors. Results indicated a significant reduction in anxiety levels, suggesting potential as an anxiolytic agent.
  • Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Pharmacokinetics

While detailed pharmacokinetic data specific to this compound is limited, general trends observed in similar compounds suggest moderate absorption and bioavailability when administered orally. Further studies are necessary to elucidate its metabolic pathways and elimination routes.

Future Directions

Given the promising biological activities observed, further research is warranted to:

  • Explore the full spectrum of biological effects through comprehensive pharmacological studies.
  • Investigate the compound's safety profile and potential side effects in clinical settings.
  • Develop derivatives with enhanced potency and selectivity for specific targets.

Properties

IUPAC Name

3-[(3-fluorophenyl)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c12-11-3-1-2-9(7-11)6-10-4-5-13-8-10;/h1-3,7,10,13H,4-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMOWYWEDALCKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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